![molecular formula C12H16O2 B3130873 4-[(3-Methyl-2-buten-1-yl)oxy]benzenemethanol CAS No. 34593-47-0](/img/structure/B3130873.png)
4-[(3-Methyl-2-buten-1-yl)oxy]benzenemethanol
概要
説明
4-[(3-Methyl-2-buten-1-yl)oxy]benzenemethanol is an organic compound with the molecular formula C12H16O2 and a molecular weight of 192.25 g/mol . It is also known by its systematic name, this compound. This compound is characterized by the presence of a benzenemethanol core substituted with a 3-methyl-2-buten-1-yl group through an ether linkage.
準備方法
The synthesis of 4-[(3-Methyl-2-buten-1-yl)oxy]benzenemethanol can be achieved through various synthetic routes. One common method involves the reaction of benzenemethanol with 3-methyl-2-buten-1-ol in the presence of an acid catalyst to form the ether linkage . The reaction conditions typically include a temperature range of 60-80°C and a reaction time of 4-6 hours. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
4-[(3-Methyl-2-buten-1-yl)oxy]benzenemethanol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ether linkage can be cleaved and replaced with other functional groups using reagents like sodium hydroxide or hydrochloric acid.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield benzoic acid derivatives, while reduction with lithium aluminum hydride can produce primary alcohols .
科学的研究の応用
4-[(3-Methyl-2-buten-1-yl)oxy]benzenemethanol has various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a bioactive compound in pharmaceuticals.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism by which 4-[(3-Methyl-2-buten-1-yl)oxy]benzenemethanol exerts its effects involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit key enzymes involved in microbial metabolism. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and prevent oxidative damage to cells .
類似化合物との比較
4-[(3-Methyl-2-buten-1-yl)oxy]benzenemethanol can be compared with other similar compounds, such as:
4-[(3-Methyl-2-buten-1-yl)oxy]benzaldehyde: This compound has a similar structure but with an aldehyde group instead of a hydroxyl group. It is used in the synthesis of fragrances and flavors.
4-[(3-Methyl-2-buten-1-yl)oxy]benzoic acid: This compound has a carboxylic acid group and is used in the production of pharmaceuticals and specialty chemicals.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .
特性
IUPAC Name |
[4-(3-methylbut-2-enoxy)phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-10(2)7-8-14-12-5-3-11(9-13)4-6-12/h3-7,13H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUQPPOJQDWBDPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=CC=C(C=C1)CO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


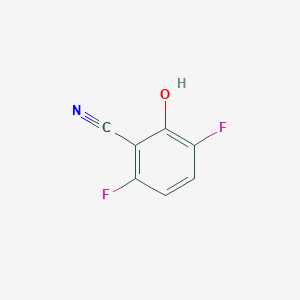
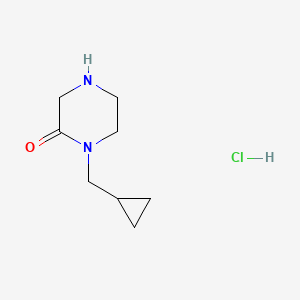
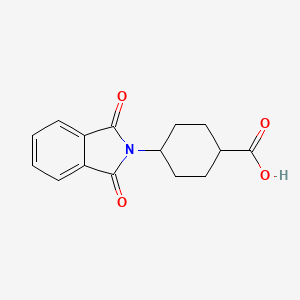
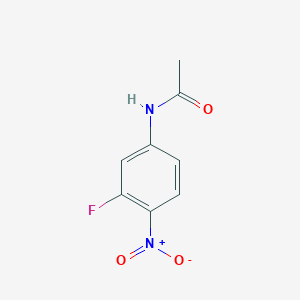
![N-Allyl N-[(1H-indol-7-yl)methyl]amine](/img/structure/B3130825.png)

![4-[2-(Methylanilino)ethoxy]aniline](/img/structure/B3130846.png)
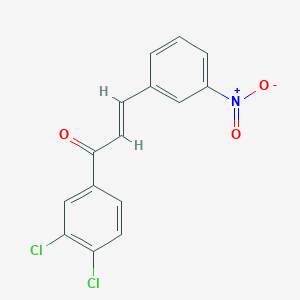
![1-[4-(Difluoromethoxy)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid](/img/structure/B3130860.png)
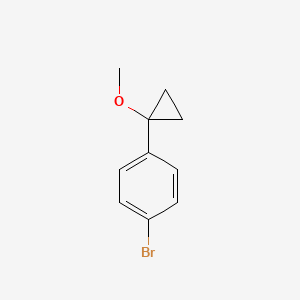
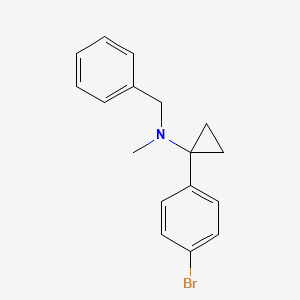
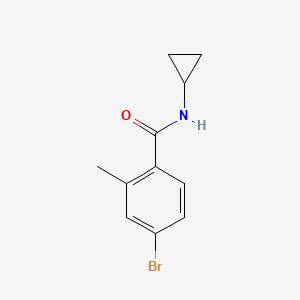
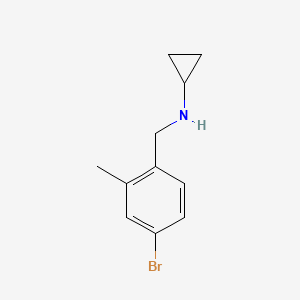
![2-[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a]-[1,5]diazocin-3(4H)-yl)carbonyl]cyclohexanecarboxylic acid](/img/structure/B3130904.png)
